molecular formula C14H10BrNO4 B5596953 4-bromo-2-methylphenyl 4-nitrobenzoate

4-bromo-2-methylphenyl 4-nitrobenzoate

Cat. No.: B5596953
M. Wt: 336.14 g/mol
InChI Key: ZJBMMOGPKTXPAV-UHFFFAOYSA-N
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Description

4-bromo-2-methylphenyl 4-nitrobenzoate: is an organic compound with the molecular formula C14H10BrNO4. It is a derivative of benzoic acid and is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-methylphenyl 4-nitrobenzoate typically involves the esterification of 4-bromo-2-methylphenol with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-bromo-2-methylphenyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted phenyl derivatives.

    Reduction: Products include 4-amino-2-methylphenyl 4-nitrobenzoate.

    Ester Hydrolysis: Products include 4-bromo-2-methylphenol and 4-nitrobenzoic acid.

Scientific Research Applications

Chemistry: 4-bromo-2-methylphenyl 4-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis or reduction.

Medicine: While not a drug itself, derivatives of this compound may exhibit biological activity and can be investigated for potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-2-methylphenyl 4-nitrobenzoate depends on the specific chemical reaction it undergoes. For example:

    Nucleophilic Substitution: The bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.

    Reduction: The nitro group is reduced to an amino group via a series of electron transfer steps facilitated by the reducing agent.

    Ester Hydrolysis: The ester bond is cleaved by nucleophilic attack of water or hydroxide ion, followed by proton transfer steps.

Comparison with Similar Compounds

    4-bromo-2-methylphenyl benzoate: Similar structure but lacks the nitro group.

    4-nitrophenyl 4-bromobenzoate: Similar structure but the positions of the bromine and nitro groups are different.

    2-methylphenyl 4-nitrobenzoate: Similar structure but lacks the bromine atom.

Properties

IUPAC Name

(4-bromo-2-methylphenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO4/c1-9-8-11(15)4-7-13(9)20-14(17)10-2-5-12(6-3-10)16(18)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBMMOGPKTXPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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